molecular formula C16H24FN3O2 B2863421 Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate CAS No. 1211539-63-7

Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate

Cat. No.: B2863421
CAS No.: 1211539-63-7
M. Wt: 309.385
InChI Key: RKPOSFCQCMOLPM-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate: is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its complex structure, which includes a fluorophenyl group, an aminomethyl group, and a piperazine ring, all protected by a tert-butyl ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(aminomethyl)-2-fluorobenzonitrile and piperazine-1-carboxylic acid tert-butyl ester.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the fluorine atom in the fluorophenyl group is replaced by the piperazine ring. This reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the aminomethyl group to an amine oxide.

  • Reduction: Reduction reactions can be performed to convert the fluorophenyl group to a more reactive form.

  • Substitution: Substitution reactions are common, where the fluorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Amines and amine oxides.

  • Reduction Products: Reduced fluorophenyl derivatives.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Mode of Action

The mode of action of this compound is not well-documented. Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. Without specific target information, a detailed explanation of its mode of action cannot be provided .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns remain to be determined .

Comparison with Similar Compounds

  • Tert-butyl 4-(aminomethyl)phenylpiperazine-1-carboxylate: Lacks the fluorine atom.

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Piperidine ring instead of piperazine.

  • Tert-butyl 4-(4-(aminomethyl)phenyl)thiomorpholine-1-carboxylate: Thiomorpholine ring instead of piperazine.

Uniqueness: The presence of the fluorine atom in tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This fluorine atom also improves the compound's ability to penetrate biological membranes, making it more effective in drug delivery systems.

Properties

IUPAC Name

tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9,11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPOSFCQCMOLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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